

Physical and chemical properties of pentaerythritol triallyl ether

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Compound of Interest

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An In-depth Technical Guide to Pentaerythritol Triallyl Ether

Introduction

Pentaerythritol triallyl ether (APE), identified by CAS number 1471-17-6, is a multifunctional monomer with a unique molecular structure derived from pentaerythritol.^[1] It is a colorless, transparent liquid characterized by the presence of three reactive allyl ether groups and one free hydroxyl group.^{[1][2][3][4]} This combination of functional groups makes APE a highly versatile crosslinking agent and a valuable chemical intermediate in a wide array of industrial and research applications, from polymer synthesis to the formulation of advanced coatings and resins.^{[1][5][6][7]} This guide provides a comprehensive overview of its core physical and chemical properties, experimental protocols for its synthesis and analysis, and its key chemical reactions.

Physical Properties

The physical characteristics of pentaerythritol triallyl ether are critical for its handling, storage, and application in various formulations. The properties are summarized in the table below.

Property	Value	Reference
Molecular Formula	C ₁₄ H ₂₄ O ₄	[6][8][9]
Molecular Weight	256.34 g/mol	[6][8][9]
CAS Number	1471-17-6	[1][6][8][10]
Appearance	Clear, colorless liquid	[1][11]
Boiling Point	152 °C @ 9.5-10 Torr[9] 156-161 °C @ 3mm Hg[12] 100 °C @ 10 Pa[13]	
Density	0.985 g/cm ³ [12] 1.04 - 1.07 g/cm ³ (20 °C)[6] 1.261 g/cm ³ [8]	
Melting Point	< -15 °C[6] < -20 °C[11]	
Flash Point	146 °C[13] 159.6 °C[9][14] 210 - 240 °C[6]	
Solubility in Water	0.0022 g/L (20 °C)[6] Partly miscible[13]	
Viscosity	20 mPa·s (23 °C)[13]	
Refractive Index	1.4650 (estimate)[12] 1.468[9]	
Hydroxyl Number	230-260 mg KOH/g[11] 240 mg KOH/g[13]	

Commercial grades of pentaerythritol allyl ether are often a mixture. A typical composition is detailed below.

Component	Content (%)	Reference
Diallyl Ether	Max 25%	[13]
Triallyl Ether	74.0 - 84.0%	[13]
Tetraallyl Ether	Max 25%	[13]

Chemical Properties and Reactivity

The chemical behavior of APE is dominated by its three allyl groups and one hydroxyl group, which serve as reactive sites for various chemical transformations.

- **Crosslinking and Polymerization:** The allyl groups are highly susceptible to free-radical polymerization. This reactivity is harnessed in UV-curable systems, such as inks, adhesives, and coatings, where APE acts as a crosslinking agent to form highly stable, three-dimensional polymer networks.^{[5][6][7]} This crosslinking enhances the mechanical strength, thermal stability, and chemical resistance of the final polymer.^{[5][7]} It is a key component in the production of superabsorbent polymers (SAPs), where it improves water absorption capacity.^{[1][15]}
- **Thiol-Ene Reactions:** The double bonds of the allyl groups can readily react with thiol compounds in a "click" chemistry reaction.^[7] This is an efficient method for creating thioether linkages and forming specifically functionalized polymers or networks.^[16]
- **Etherification:** The remaining primary hydroxyl group can be further functionalized through etherification or esterification reactions, allowing for the synthesis of more complex derivatives.
- **Stability:** APE is reported to be stable up to 250 °C and resistant to degradation by inorganic and fatty acids.^[8]

Experimental Protocols

Synthesis of Pentaerythritol Triallyl Ether

The most common method for synthesizing APE is a variation of the Williamson ether synthesis.^[7] This involves the reaction of pentaerythritol with an allyl halide, such as allyl chloride, in the presence of a strong base like sodium hydroxide. Phase transfer catalysts (PTCs) are often employed to improve reaction efficiency and yield.^{[7][17]}

Materials:

- Pentaerythritol
- Sodium Hydroxide (NaOH), aqueous solution (e.g., 48-55% w/w)

- Allyl Chloride
- Phase Transfer Catalyst (e.g., PEP type polyether, tetramethylammonium bromide)[17][18]
- Water (for washing)

Procedure:

- **Reaction Setup:** Charge a reaction kettle with pentaerythritol, the aqueous sodium hydroxide solution, and the phase transfer catalyst.[17] The molar ratio of pentaerythritol to NaOH is typically controlled between 1:3.2 and 1:3.8 to favor the formation of the tri-substituted ether. [7][17]
- **Heating:** Stir the mixture and heat to the reaction temperature, typically between 60 °C and 120 °C.[17]
- **Allyl Chloride Addition:** Slowly add allyl chloride dropwise to the reaction mixture. The rate of addition should be controlled to maintain the desired reaction temperature.[17] A molar ratio of pentaerythritol to allyl chloride of 1:3.5 to 1:4.2 is preferred.[7]
- **Reaction:** Maintain the reaction at temperature with stirring for several hours (e.g., 2-8 hours) after the addition is complete to ensure the reaction goes to completion.[17]
- **Workup and Purification:**
 - Cool the reaction mixture.
 - Add water to dissolve the sodium chloride byproduct and any unreacted NaOH.[17]
 - Allow the layers to separate and remove the aqueous layer. Repeat the washing step.[17]
 - The organic layer, containing the crude APE mixture, is then subjected to atmospheric distillation to remove low-boiling point impurities.[17]
 - Finally, the product is purified by vacuum distillation to isolate the pentaerythritol allyl ether mixture.[17]

Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is used to determine the final product distribution (i.e., the relative amounts of mono-, di-, tri-, and tetra-allyl ethers).[7]

Methodology:

- **Sample Preparation:** Dilute a small amount of the purified product in a suitable solvent (e.g., dichloromethane or ethyl acetate).
- **GC Column:** Use a non-polar or mid-polar capillary column.[7]
- **Injection:** Inject a small volume (e.g., 1 μ L) of the prepared sample into the GC.
- **Temperature Program:** The oven temperature is programmed to ramp up to facilitate the separation of components based on their volatility.[7] A typical program might start at 50°C and ramp to 250°C.
- **MS Detection:** The mass spectrometer is operated in electron ionization (EI) mode.[7] As components elute from the GC column, they are fragmented and detected by the mass spectrometer.
- **Data Analysis:** The resulting fragmentation patterns act as molecular fingerprints, which can be compared against spectral libraries for identification. The relative peak areas in the chromatogram correspond to the relative abundance of each ether in the mixture.

Determination of Unreacted Hydroxyl Groups (Hydroxyl Value)

This titration method quantifies the remaining free hydroxyl groups in the final product.[7]

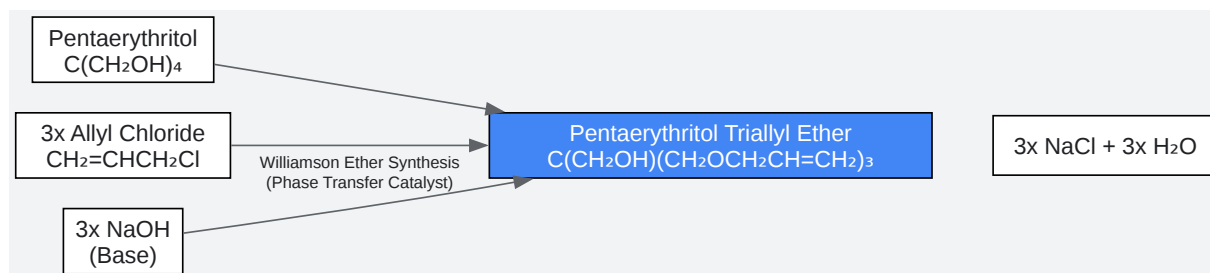
Methodology:

- **Esterification:** React a precisely weighed sample of APE with a known excess of an esterifying agent, such as acetic anhydride in pyridine. This reaction converts the free hydroxyl groups into acetate esters.

- Hydrolysis: Add a measured amount of water to hydrolyze the excess, unreacted acetic anhydride into acetic acid.
- Titration: Titrate the resulting solution with a standardized solution of potassium hydroxide (KOH). The titration neutralizes the acetic acid formed during hydrolysis and the acid catalyst (if used).
- Blank Determination: Perform a blank titration using the same quantities of reagents but without the APE sample.
- Calculation: The hydroxyl value is calculated based on the difference in the volume of KOH solution used for the sample and the blank. This difference corresponds to the amount of acetic anhydride consumed by the hydroxyl groups in the APE sample.

Visualizations

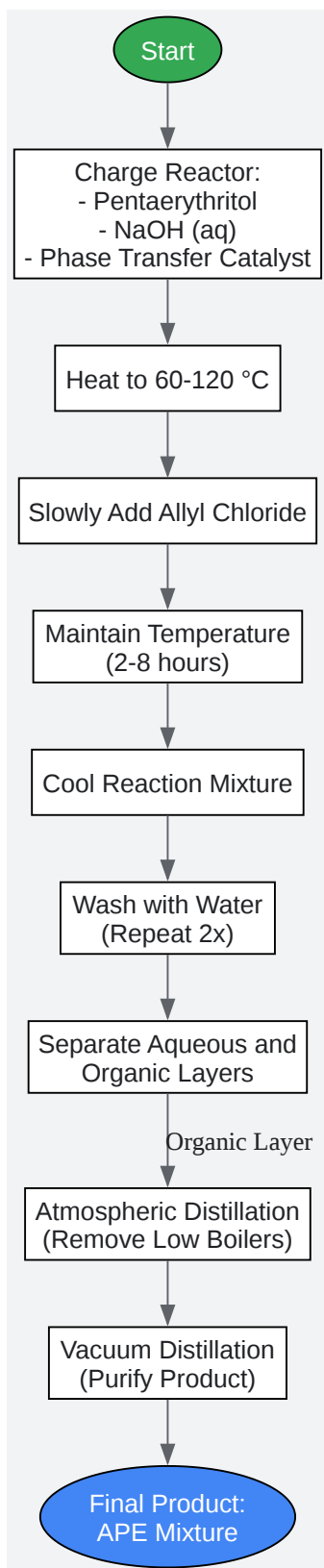
Synthesis Pathway



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Caption: Williamson ether synthesis of pentaerythritol triallyl ether.

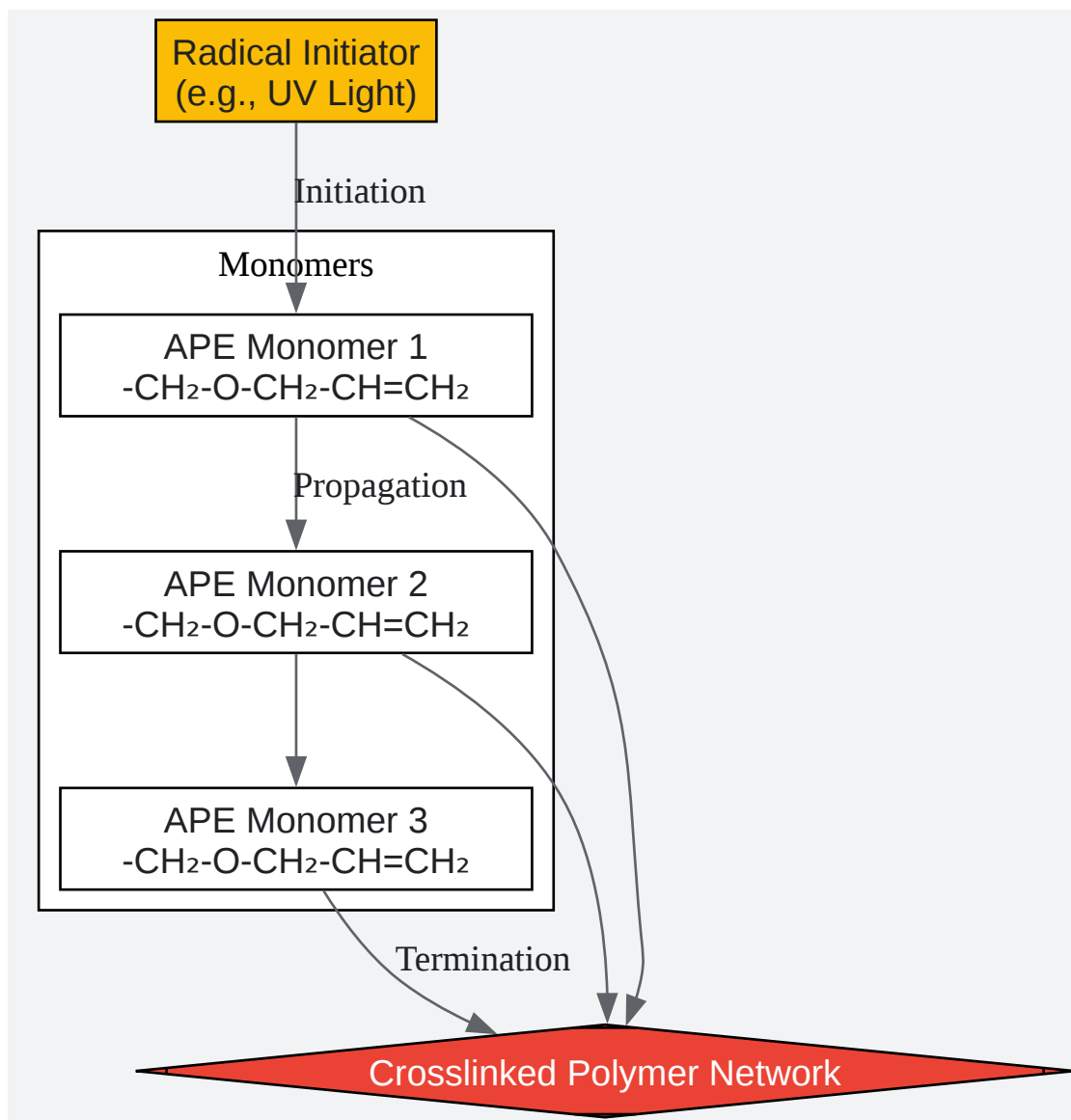
Experimental Workflow: Synthesis and Purification



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Caption: Workflow for the synthesis and purification of APE.

Crosslinking Mechanism



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Caption: Free-radical polymerization and crosslinking of APE monomers.

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